(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine
Description
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a 2,4-dichlorophenyl substituent on the cyclopropane ring. Cyclopropane amines are widely studied for their conformational rigidity, which can enhance binding specificity to biological targets, such as neurotransmitter receptors or enzymes. The 2,4-dichloro substitution pattern on the phenyl ring introduces significant electron-withdrawing effects and lipophilicity, which may influence solubility, metabolic stability, and membrane permeability .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1 |
InChI Key |
UDMYMDZSOYJSPZ-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. Subsequent reduction of the nitrile group to an amine using reagents like lithium aluminum hydride yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylamines.
Scientific Research Applications
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in the regulation of gene expression by demethylating histone proteins. By inhibiting LSD1, (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | LogP* (Predicted) |
|---|---|---|---|---|---|
| (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine | 2,4-dichloro | C₉H₈Cl₂N | 216.08 | Not available | ~3.2 |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 3,4-difluoro | C₉H₈F₂N | 171.16 | 220352-38-5 | ~2.1 |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl | 4-fluoro | C₉H₁₁ClFN | 187.64 | 1314324-00-9 | ~1.8 |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | 3-chloro,4-fluoro | C₉H₈ClFN | 191.62 | Not available | ~2.6 |
| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | 4-chloro | C₉H₈ClN | 165.62 | 209738-22-7 | ~2.4 |
*LogP values estimated using fragment-based methods.
Key Observations :
- Electron Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine may influence electronic interactions with biological targets.
Biological Activity
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is structurally related to various pharmacologically active agents and has been investigated for its role in receptor modulation and enzyme inhibition.
- Molecular Formula : C9H9Cl2N
- Molecular Weight : 202.08 g/mol
- CAS Number : 376608-71-8
- Structure : The compound features a cyclopropane ring substituted with a dichlorophenyl group, contributing to its biological properties.
The biological activity of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity and potentially altering synaptic transmission.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters such as serotonin and norepinephrine.
Biological Activity Overview
Research indicates that (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, potentially through its action on serotonin receptors.
- Anxiolytic Properties : It has been observed to reduce anxiety-like behaviors in rodents, indicating potential use as an anxiolytic agent.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating oxidative stress pathways and inflammation in neuronal cells.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain.
Study 2: Anxiolytic Effects
In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze model. Results indicated that treated animals spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.
Study 3: Neuroprotection
Research focusing on neuroprotective effects revealed that (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine could mitigate neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Fluorinated phenyl group | Antidepressant, anxiolytic |
| (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine | Chlorinated phenyl group | Similar neuroprotective effects |
| Ticagrelor | N/A | Antiplatelet agent |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds with chiral ligands to control stereochemistry). Post-synthesis, enantiomeric purity is validated using chiral HPLC or polarimetry. For example, cyclopropane derivatives often employ Rh(II) or Cu(I) catalysts to achieve high stereoselectivity . Purification via recrystallization or chromatography ensures removal of diastereomeric byproducts.
Q. Which spectroscopic techniques are most effective for structural characterization of this cyclopropane derivative?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally similar cyclopropanes (e.g., 1-(5-Bromo-2-chlorophenyl)cyclopropane derivatives) .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of cyclopropane protons at ~δ 1.5–2.5 ppm). NOESY confirms spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (CHClN, exact mass: 220.9994) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Similar chlorophenyl cyclopropanes show neuroactive potential .
- Enzyme inhibition studies : Measure IC values against target enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
Q. What methods validate enantiomeric purity, and how are racemization risks mitigated?
- Methodological Answer :
- Chiral chromatography (e.g., Chiralpak® columns) with UV/ECD detection resolves enantiomers.
- Circular dichroism (CD) confirms absolute configuration.
- Racemization is minimized by avoiding high temperatures (>100°C) and acidic/basic conditions during synthesis .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and how can this be systematically studied?
- Methodological Answer :
- Comparative studies : Synthesize all four stereoisomers and compare their activity in receptor-binding assays. For example, (1S,2R)-enantiomers of similar cyclopropanes show 10–100× lower affinity than (1R,2S) isomers .
- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors, correlating binding energy with experimental IC values .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., buffer pH, cell lines).
- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside radioligand assays.
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or confounding variables (e.g., solvent effects) .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Estimate biodegradation (e.g., EPI Suite™) using logP (calculated ~2.8) and topological polar surface area (TPSA ~26 Ų) .
- Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., cyclopropanes degrade faster under acidic conditions) .
Q. How can advanced NMR techniques resolve overlapping signals in cyclopropane derivatives?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to assign coupled protons and carbons.
- Variable temperature (VT) NMR : Reduce signal broadening caused by ring strain (e.g., collect spectra at −40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
